

A Comparative Guide to MCT1 Inhibitors: AR-C155858 vs. AZD3965

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AR-C155858

Cat. No.: B1667588

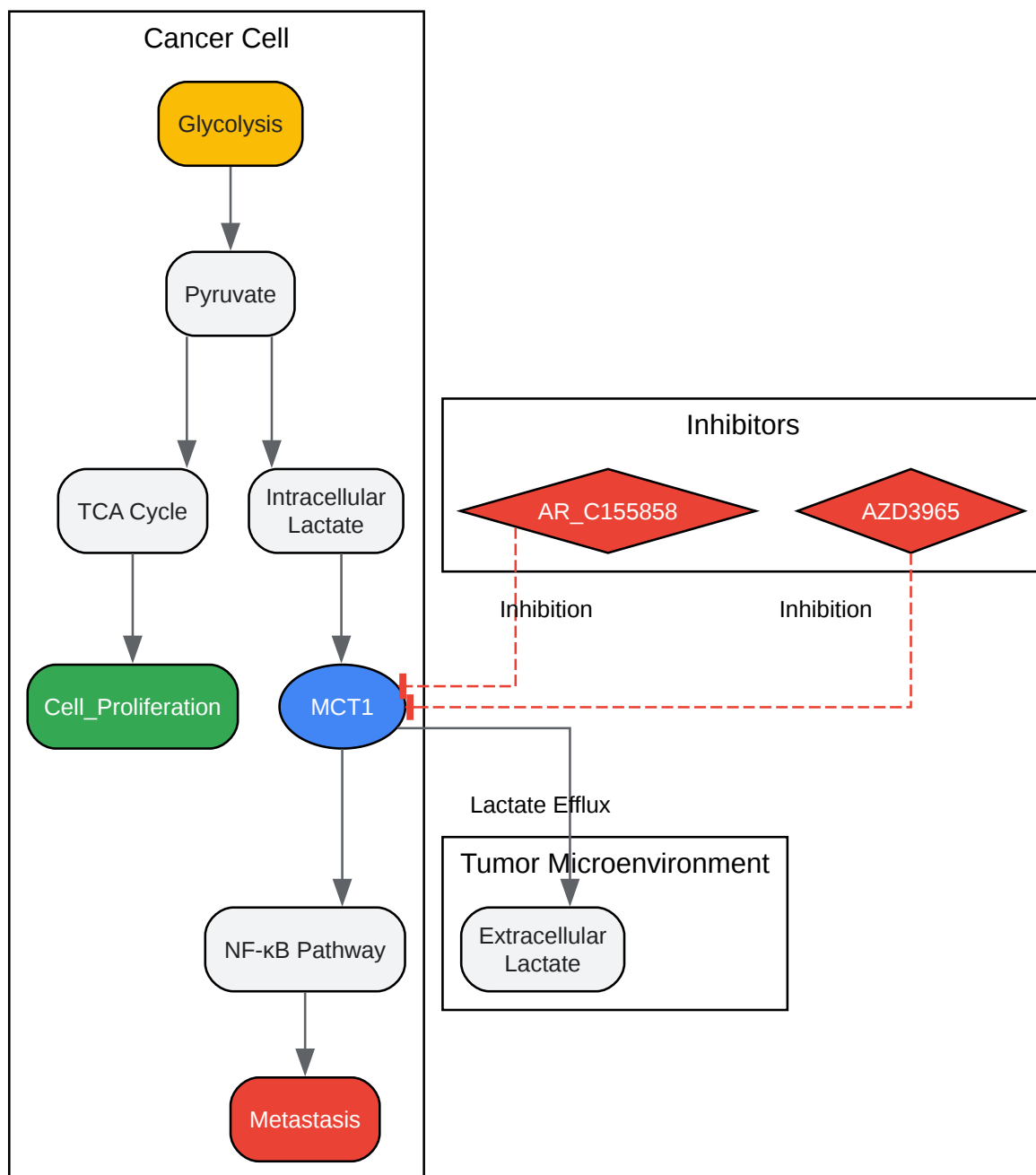
[Get Quote](#)

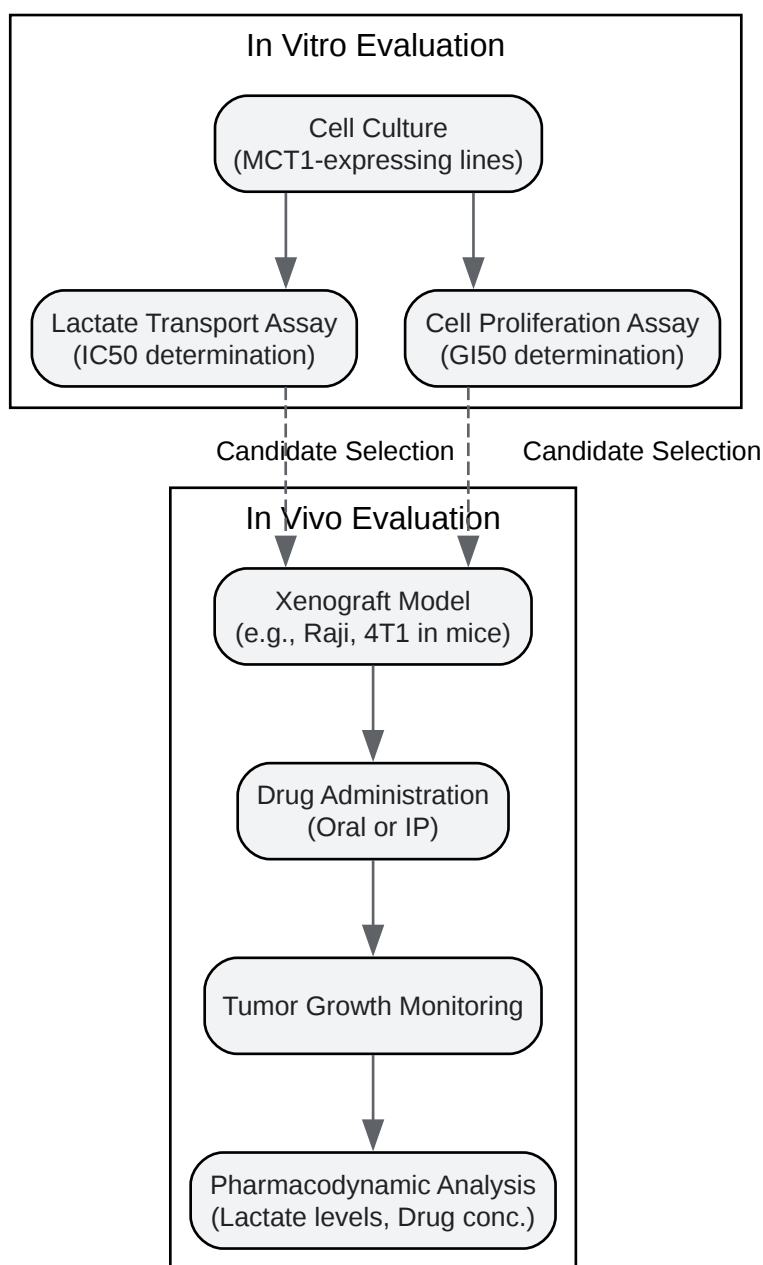
In the landscape of cancer metabolism research, the inhibition of monocarboxylate transporter 1 (MCT1) has emerged as a promising therapeutic strategy. MCT1 plays a crucial role in transporting lactate across the plasma membrane, a process vital for the metabolic symbiosis within tumors and the sustenance of highly glycolytic cancer cells. Two of the most extensively studied small molecule inhibitors of MCT1 are **AR-C155858** and its analogue, AZD3965. This guide provides a comprehensive comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available preclinical data.

Mechanism of Action and Signaling Pathway

Both **AR-C155858** and AZD3965 are potent and selective inhibitors of MCT1.^{[1][2]} Their primary mechanism of action involves binding to the intracellular side of MCT1, specifically to a site involving transmembrane helices 7-10, thereby blocking the transport of lactate.^{[1][3][4]} By inhibiting lactate efflux, these compounds lead to an intracellular accumulation of lactate and a subsequent disruption of the cell's metabolic processes, including feedback inhibition of glycolysis. This can ultimately result in reduced cell proliferation and, in some cases, apoptosis.

MCT1 inhibition impacts several downstream signaling pathways. By altering the tumor microenvironment's lactate levels, these inhibitors can modulate immune responses, as lactate is known to have immunosuppressive effects. Furthermore, MCT1 has been implicated in promoting tumor cell migration and metastasis through the activation of the NF-κB signaling pathway, a function that may be independent of its transporter activity.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Identification of key binding site residues of MCT1 for AR-C155858 reveals the molecular basis of its isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to MCT1 Inhibitors: AR-C155858 vs. AZD3965]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667588#ar-c155858-vs-azd3965-for-mct1-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com